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Compound of Interest

Compound Name: Methyl 5-isoquinolinecarboxylate

Cat. No.: B169681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of methyl 5-isoquinolinecarboxylate. The information herein is

intended to support research, drug discovery, and development activities by providing essential

data on the molecule's characteristics. All quantitative data is summarized for clarity, and

detailed experimental protocols for determining key properties are provided.

Core Physicochemical Properties
Methyl 5-isoquinolinecarboxylate, with the CAS number 16675-59-5, is a heterocyclic

compound of interest in medicinal chemistry and organic synthesis. Its physicochemical

properties are crucial for predicting its behavior in biological systems and for designing

synthetic routes.

Data Presentation: Physicochemical Properties of
Methyl 5-isoquinolinecarboxylate
The following table summarizes the key physicochemical properties of methyl 5-
isoquinolinecarboxylate.
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Property Value Source

Molecular Formula C₁₁H₉NO₂ [1]

Molecular Weight 187.19 g/mol [2]

IUPAC Name
methyl isoquinoline-5-

carboxylate
[1]

Synonyms
5-isoquinolinecarboxylic acid

methyl ester
[1]

Physical Form Solid (predicted) [3][4]

Melting Point

Data not available. For the

related isomer, methyl 3-

isoquinolinecarboxylate, the

melting point is 86-88 °C.[5][6]

Boiling Point
329.7 °C at 760 mmHg

(Predicted)
[1]

Density 1.21 g/cm³ (Predicted) [1]

Solubility

Data not available. General

solubility testing protocols are

described below.

pKa

Data not available. A general

protocol for pKa determination

is provided below.

LogP 2.3 (Predicted) [2]

Canonical SMILES
COC(=O)C1=CC=CC2=C1C=

CN=C2
[1]

InChI

InChI=1S/C11H9NO2/c1-14-

11(13)10-4-2-3-8-7-12-6-5-

9(8)10/h2-7H,1H3

[1]

InChI Key
AYIKNXKAUAUIBW-

UHFFFAOYSA-N
[1]
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Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are generalized protocols that can be adapted for methyl 5-isoquinolinecarboxylate.

Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically

signifies a pure substance, while a broad melting range can indicate the presence of impurities.

Methodology: Capillary Method

Sample Preparation: A small amount of the dry, solid compound is packed into a capillary

tube, which is sealed at one end.[7][8] The tube is tapped to ensure the solid is compacted at

the bottom.[7][8]

Apparatus: A melting point apparatus, such as a DigiMelt or a Thiele tube with heated oil, is

used.[7] The capillary tube is placed in the apparatus.[7][8]

Procedure:

A preliminary, rapid heating is often performed to determine an approximate melting range.

For an accurate measurement, the apparatus is heated slowly, typically at a rate of 1-2 °C

per minute, starting from a temperature about 15-20 °C below the expected melting point.

[8]

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the entire sample has turned into a clear liquid is recorded as

the end of the melting range.[8]

Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at

a specific temperature.[9]
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Methodology: Shake-Flask Method

Materials: The compound (solute), a pure solvent (e.g., water, ethanol), test tubes, a vortex

mixer or shaker, and an analytical balance.[9][10][11]

Procedure:

An excess amount of the solid compound is added to a known volume of the solvent in a

sealed container.

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a

prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

After agitation, the solution is left undisturbed to allow undissolved solid to settle.

A sample of the supernatant is carefully removed, ensuring no solid particles are included.

This may require filtration or centrifugation.[11]

The concentration of the dissolved compound in the sample is determined using a suitable

analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit

volume (mol/L).

pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is

a critical parameter in drug development as it influences a compound's absorption and

distribution.

Methodology: Potentiometric Titration

Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.[12][13]

Reagents: A solution of the compound of known concentration, standardized acidic (e.g., 0.1

M HCl) and basic (e.g., 0.1 M NaOH) titrants, and a solution to maintain constant ionic

strength (e.g., 0.15 M KCl).[12]
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Procedure:

A solution of the compound is prepared in a suitable solvent (often a co-solvent like

water/methanol for poorly soluble compounds).[12]

The pH electrode is immersed in the solution, which is stirred continuously.[12]

The titrant (acid or base) is added in small, precise increments from the burette.[12][13]

The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]

The titration continues until the pH changes become minimal.

A titration curve is generated by plotting the pH versus the volume of titrant added. The

pKa is determined from the inflection point of this curve, which corresponds to the pH at

the half-equivalence point.

LogP Determination
LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound. It is a

key factor in predicting a drug's membrane permeability and overall pharmacokinetic profile.

[14]

Methodology: Shake-Flask Method

Materials: The compound, n-octanol, and a buffered aqueous solution (typically phosphate-

buffered saline at pH 7.4).[15][16] The two solvents must be pre-saturated with each other.

[15]

Procedure:

A known amount of the compound is dissolved in one of the phases (or a stock solution is

added to the two-phase system).[15]

Equal volumes of the n-octanol and aqueous buffer are added to a separation funnel or

vial.[13]
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The mixture is shaken vigorously for a set period to allow the compound to partition

between the two immiscible layers, and then left to separate.[13][15]

Samples are taken from both the n-octanol and the aqueous layers.

The concentration of the compound in each layer is measured using an appropriate

analytical method like HPLC or UV-Vis spectroscopy.[16]

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.[14]

LogP is the base-10 logarithm of P.[14]

Mandatory Visualization
The following diagram illustrates a typical experimental workflow for determining the LogP of a

compound using the shake-flask method.

Start Prepare Pre-saturated
n-Octanol and Buffer (pH 7.4)

Dissolve Compound in
Pre-saturated Buffer

Combine and Vigorously Mix
Octanol and Buffer Phases

Allow Phases to Equilibrate
and Separate

Sample Aqueous and
Octanol Phases

Analyze Concentration
in Each Phase (e.g., HPLC)

Calculate P = [Octanol]/[Aqueous]
and LogP = log(P) End

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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